molecular formula C13H9ClO2S B1314518 4-Chloro-2-phenylsulfanylbenzoic acid CAS No. 13421-07-3

4-Chloro-2-phenylsulfanylbenzoic acid

Cat. No.: B1314518
CAS No.: 13421-07-3
M. Wt: 264.73 g/mol
InChI Key: PLYPQBMNAHHULI-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylsulfanylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the fourth position and a phenylsulfanyl group at the second position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-phenylsulfanylbenzoic acid typically involves the introduction of the chloro and phenylsulfanyl groups onto the benzoic acid ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 4-chlorobenzoic acid is reacted with a phenylsulfanyl reagent under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenylsulfanylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium thiolate or primary amines can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrocarbons.

    Substitution: Corresponding substituted benzoic acids.

Scientific Research Applications

4-Chloro-2-phenylsulfanylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-phenylsulfanylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form specific interactions with active sites, while the chloro group may enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    4-Chlorobenzoic acid: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.

    2-Phenylsulfanylbenzoic acid: Lacks the chloro group, which may affect its reactivity and binding properties.

Uniqueness: 4-Chloro-2-phenylsulfanylbenzoic acid is unique due to the presence of both chloro and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for a wider range of reactions and applications compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-phenylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYPQBMNAHHULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548368
Record name 4-Chloro-2-(phenylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13421-07-3
Record name 4-Chloro-2-(phenylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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